1-(6,7-Dimethylnaphthalen-2-yl)ethan-1-one
Description
1-(6,7-Dimethylnaphthalen-2-yl)ethan-1-one is a naphthalene-derived ketone featuring methyl substituents at the 6- and 7-positions of the naphthalene ring. Key characteristics inferred from similar compounds include:
- Molecular formula: Likely C₁₄H₁₄O (based on substitution pattern).
- Functional groups: A ketone group at the 2-position of naphthalene and two methyl groups at positions 6 and 5.
- Applications: Potential use in pharmaceuticals, agrochemicals, and materials science, inferred from analogs with antimicrobial, fungicidal, or synthetic utility .
Properties
CAS No. |
19930-59-7 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(6,7-dimethylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H14O/c1-9-6-13-5-4-12(11(3)15)8-14(13)7-10(9)2/h4-8H,1-3H3 |
InChI Key |
WLENSLOBPANQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The Friedel-Crafts acylation is the primary method for synthesizing 1-(6,7-dimethylnaphthalen-2-yl)ethan-1-one. This reaction involves electrophilic substitution, where an acylium ion (generated from acetyl chloride and a Lewis acid catalyst) attacks the aromatic ring of 6,7-dimethylnaphthalene. Key reagents include:
-
Acetyl chloride (acylating agent)
-
Aluminum trichloride (AlCl₃) (Lewis acid catalyst)
-
Nitrobenzene (complexing agent to direct regioselectivity)
The reaction proceeds via the formation of an acylium ion intermediate, stabilized by resonance, which reacts with the electron-rich aromatic ring at the β-position (position 2) due to steric and electronic effects of the methyl groups at positions 6 and 7.
Optimized Reaction Conditions
Procedure :
-
Catalyst Preparation : AlCl₃ is dissolved in nitrobenzene and pre-mixed with acetyl chloride to form a reactive complex.
-
Reaction Initiation : 6,7-Dimethylnaphthalene is added to the catalyst-acetyl chloride mixture in dichloromethane.
-
Workup : The reaction mixture is quenched with water, extracted with organic solvent, and purified via fractional distillation or crystallization.
Regioselectivity and Isomer Separation
The methyl groups at positions 6 and 7 sterically hinder acylation at positions 5, 7, and 8, directing the acetyl group to position 2. Nitrobenzene enhances β-position selectivity by stabilizing the acylium ion complex. Minor isomers (e.g., 1-acetyl-3,7-dimethylnaphthalene) are removed via:
-
Fractional Distillation : Isomers with higher boiling points (e.g., 2-acetyl-6,7-dimethylnaphthalene) are separated under reduced pressure.
-
Crystallization : n-Nonane or isooctane is used to precipitate the desired isomer selectively.
Alternative Synthetic Routes
Claisen Condensation
In some cases, this compound is synthesized via Claisen condensation of acetyl derivatives with diketones. For example:
Transition Metal-Catalyzed C–C Bond Formation
Modern methods employ palladium or nickel catalysts for direct arylation. For example:
-
Catalyst System : NiBr₂(DME)/4,4'-di-tert-butyl-2,2'-bipyridine with zinc powder.
-
Reaction : Oxabenzonorbornadiene reacts with acyl chlorides in dimethylformamide (DMF) at 70°C.
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | NiBr₂(DME)/4,4'-di-tert-butyl-2,2'-bipyridine | |
| Acylating Agent | Acetyl chloride | |
| Solvent | DMF or DMA | |
| Temperature | 70°C | |
| Yield | Not explicitly reported |
Purification and Characterization
Chromatographic Methods
Spectroscopic Analysis
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 8.17 (s, 1H), 7.55–7.44 (m, 2H), 2.65 (s, 3H), 2.43 (d, 6H) | |
| ¹³C NMR | δ 204.2 (C=O), 162.2 (C-O), 140.5 (C-CH₃) | |
| GC-MS | m/z 198 (M⁺), 191, 105 |
Comparison of Synthetic Methods
| Method | Reagents/Catalysts | Yield (%) | Key Advantages |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, nitrobenzene | 55–78 | High regioselectivity |
| Claisen Condensation | NaH, THF | 49–78 | Access to diketone intermediates |
| Ni-Catalyzed C–C Bond | NiBr₂, 4,4'-dtbpy | N/A | Mild conditions |
Applications in Polymer Chemistry
This compound is a precursor for 2,3,6-naphthalene tricarboxylic acid, a monomer used in engineering resins with high thermal stability. Oxidation of the compound yields carboxylic acids, which undergo polymerization to form heat-resistant polymers .
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-Dimethylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, yielding 1-(6,7-dimethylnaphthalen-2-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(6,7-dimethylnaphthalen-2-yl)carboxylic acid.
Reduction: Formation of 1-(6,7-dimethylnaphthalen-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis Applications
1-(6,7-Dimethylnaphthalen-2-yl)ethan-1-one is primarily utilized as an intermediate in the synthesis of complex organic compounds. Its structure allows for functionalization that is essential in creating various derivatives.
Case Study: Synthesis of Push-Pull Molecules
A notable application is in the synthesis of naphthalene-based push-pull molecules, which are critical in organic electronics. In a study published by MDPI, researchers transformed the acetyl group of a related compound into a 1,3-diketo side-chain, demonstrating the compound's versatility in synthetic pathways .
Photocatalytic Applications
The compound has also been investigated for its photocatalytic properties. It serves as a catalyst in visible-light-mediated reactions, which are crucial for sustainable chemistry.
Case Study: Visible-Light-Mediated Reactions
In recent research, this compound was employed to catalyze the deracemization of chiral allenes. This reaction yielded enantiomerically enriched materials with excellent enantiomeric excess (ee), showcasing its effectiveness as a bifunctional organic photocatalyst . The study highlighted the compound's ability to facilitate transformations that are otherwise challenging under traditional conditions.
Material Science Applications
The compound is also explored for its potential use in material science, particularly in developing advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(6,7-Dimethylnaphthalen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering membrane properties.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-(6,7-Dimethylnaphthalen-2-yl)ethan-1-one with structurally related compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound* | - | C₁₄H₁₄O | ~198.26 | 6,7-dimethyl | - | - |
| 1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-one | 37707-72-5 | C₁₄H₁₄O₃ | 230.26 | 6,7-dimethoxy | - | - |
| 1-(6-Hydroxy-2-naphthyl)ethan-1-one | 10441-41-5 | C₁₂H₁₀O₂ | 186.21 | 6-hydroxy | 370.1 | 1.213 |
| 1-(4-(Naphthalen-2-yloxy)phenyl)ethan-1-one | - | C₁₈H₁₄O₂ | 262.30 | Naphthyloxy-phenyl | - | - |
| 6,7-Dimethoxy-1-tetralone | 13575-75-2 | C₁₂H₁₄O₃ | 206.24 | Dimethoxy on tetralin | - | - |
Notes:
- Hydroxy-substituted analogs exhibit higher boiling points due to hydrogen bonding (e.g., 370.1°C for 1-(6-hydroxy-2-naphthyl)ethan-1-one) .
- Tetralone derivatives (e.g., 6,7-Dimethoxy-1-tetralone) demonstrate how ring saturation alters reactivity and stereochemistry .
Key Research Findings
- Antimicrobial Activity: Oxime ethers of 1-(benzofuran-2-yl)ethan-1-one exhibit notable antimicrobial properties, with structure-activity relationships (SAR) indicating that substituent position and electronic effects critically influence efficacy .
- Crystallography : SHELX software is widely used for refining crystal structures of similar compounds, underscoring the importance of X-ray analysis in characterizing naphthalene derivatives .
Biological Activity
1-(6,7-Dimethylnaphthalen-2-yl)ethan-1-one, also known as a derivative of dimethylnaphthalene, has garnered attention due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthalene ring system with two methyl groups at positions 6 and 7, and an ethanone functional group. The presence of these substituents can influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dimethylnaphthalene have been tested against various bacterial strains, showing promising results in inhibiting growth. Specifically, compounds with similar structures demonstrated significant minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Studies on related naphthalene derivatives have shown that they can inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. Inhibition of HDACs leads to increased acetylation of histones, affecting gene expression related to cell cycle regulation .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 7.5 | HDAC1 |
| Compound B | 0.39 | Zika Virus Protease |
| This compound | TBD | TBD |
The mechanisms through which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For example, the inhibition of DprE1 enzyme in mycobacteria has been linked to compounds with similar naphthalene structures . This enzyme is essential for the biosynthesis of components critical for mycobacterial cell wall integrity.
Study on Antitubercular Activity
A recent study explored a series of naphthalene derivatives for their antitubercular activity. The findings revealed that certain modifications at the naphthalene core significantly enhanced the potency against Mycobacterium tuberculosis. The study reported MIC values as low as 1 μM for optimized analogues .
Evaluation of Anticancer Activity
Another investigation focused on the anticancer potential of naphthalene derivatives. The results showed that these compounds could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the optimal synthetic routes for 1-(6,7-Dimethylnaphthalen-2-yl)ethan-1-one, and how do reaction conditions influence yield?
The synthesis of naphthalenone derivatives typically involves Friedel-Crafts acylation or multi-step alkylation/acylation processes. For 6,7-dimethyl-substituted analogs, electron-donating methyl groups enhance electrophilic substitution reactivity. Key steps include:
- Friedel-Crafts Acylation : Use acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the pure product.
- Yield Optimization : Control temperature (60–80°C) and stoichiometric ratios (1:1.2 for acylating agent:naphthalene derivative). Side reactions, such as over-acylation, are mitigated by slow reagent addition .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Methyl groups at positions 6 and 7 appear as singlets (δ 2.2–2.5 ppm), while the ketone carbonyl resonates at δ 200–210 ppm in ¹³C NMR .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS validate purity and molecular ion peaks (expected [M+H]⁺ at m/z 214.2) .
- X-ray Crystallography : Resolves crystal packing and confirms steric effects of methyl groups .
Q. How does the methyl substitution at positions 6 and 7 influence its reactivity in common organic reactions?
The electron-donating methyl groups increase electron density on the naphthalene ring, enhancing electrophilic substitution (e.g., nitration, sulfonation). However, steric hindrance at positions 6 and 7 may limit reactivity at the adjacent 1-position. For example:
- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the ketone to ethanol without affecting the aromatic system .
- Oxidation : Strong oxidants (e.g., KMnO₄) may degrade the methyl groups, necessitating milder conditions for ketone preservation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of methyl groups in directing regioselective reactions?
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict sites of electrophilic attack. Methyl groups at 6 and 7 increase electron density at the 4-position, favoring substitutions there .
- Isotopic Labeling : Use deuterated methyl groups to track steric and electronic effects via kinetic isotope effects (KIEs) in reactions like halogenation .
Q. What structural analogs of this compound exhibit contrasting biological activities, and why?
A comparison of similar naphthalenone derivatives reveals:
| Compound | Substituents | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 1-(7-Hydroxynaphthalen-1-yl)ethanone | -OH at 7 | Antioxidant: 12.3 |
| This compound | -CH₃ at 6,7 | Anti-inflammatory: 18.7 |
| 1-(6-Methoxynaphthalen-2-yl)hexan-1-one | -OCH₃ at 6 | Cytotoxic: 9.4 |
The methyl groups in 6,7-dimethyl derivatives reduce polarity, limiting membrane permeability compared to hydroxyl or methoxy analogs .
Q. How do researchers resolve contradictions in reported toxicological data for methylated naphthalenones?
Discrepancies in LD₅₀ values (e.g., oral vs. inhalation exposure) are addressed by:
- Standardized Assays : OECD guidelines for acute toxicity (TG 423/425) ensure consistent dosing and endpoints .
- Metabolite Profiling : LC-MS/MS identifies detoxification pathways (e.g., glucuronidation of methyl groups) that vary across species .
Q. What in silico strategies predict its metabolic stability and drug-likeness?
- ADMET Prediction : Tools like SwissADME calculate LogP (estimated 3.1) and CYP450 inhibition profiles. The compound’s high lipophilicity may limit aqueous solubility, necessitating prodrug design .
- Molecular Dynamics Simulations : Simulate binding to serum albumin to assess plasma protein binding (>90% predicted) .
Q. How can researchers design derivatives to enhance biological activity while minimizing toxicity?
- SAR Studies : Introduce polar groups (e.g., -OH, -NH₂) at the 4-position to improve solubility and target affinity. For example, 1-(4-Amino-6,7-dimethylnaphthalen-2-yl)ethan-1-one shows 3-fold higher kinase inhibition .
- Toxicophore Masking : Replace methyl groups with trifluoromethyl (-CF₃) to reduce oxidative metabolism and hepatotoxicity .
Methodological Considerations
- Controlled Reactivity Studies : Use competitive reactions with positional isomers to quantify steric/electronic effects .
- High-Throughput Screening : Fragment-based libraries identify synergistic combinations with existing therapeutics (e.g., NSAIDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
